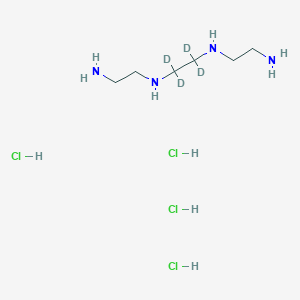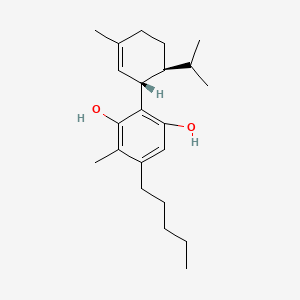
Gibberellin A4-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A4-d2 is a deuterium-labeled analog of Gibberellin A4, a plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various developmental processes in plants, including stem elongation, germination, dormancy, flowering, and fruit maturation . This compound is primarily used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellin A4-d2 involves the incorporation of deuterium into the Gibberellin A4 molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of Gibberellin A4, including its deuterium-labeled analog, typically involves fermentation processes using fungi such as Gibberella fujikuroi. The fermentation conditions are optimized to enhance the yield of Gibberellin A4. For example, the use of specific vegetable oils and organic acids can significantly increase the production yield .
Analyse Des Réactions Chimiques
Types of Reactions
Gibberellin A4-d2 undergoes various chemical reactions, including:
Oxidation: Gibberellin A4 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Deuterium atoms can be introduced through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various deuterium-labeled gibberellin derivatives, which are used for studying the metabolic pathways and physiological effects of gibberellins in plants .
Applications De Recherche Scientifique
Gibberellin A4-d2 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of gibberellins.
Biology: Researchers use it to investigate the role of gibberellins in plant growth and development.
Industry: This compound is used in the agricultural industry to enhance crop yield and quality by regulating plant growth
Mécanisme D'action
Gibberellin A4-d2 exerts its effects by interacting with specific molecular targets in plants. The primary targets are gibberellin receptors, which activate signaling pathways that regulate gene expression and physiological processes. The interaction with these receptors leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This degradation allows for the activation of genes involved in stem elongation, seed germination, and other growth processes .
Comparaison Avec Des Composés Similaires
Gibberellin A4-d2 is unique due to its deuterium labeling, which makes it a valuable tool for studying metabolic pathways. Similar compounds include:
Gibberellin A1: Another bioactive gibberellin involved in plant growth.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its growth-promoting effects.
Gibberellin A7: Known for its role in regulating plant development
These compounds share similar biological activities but differ in their chemical structures and specific roles in plant physiology.
Propriétés
Formule moléculaire |
C19H24O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1R,2R,5R,8R,9S,10R,11S,12S)-6-(dideuteriomethylidene)-12-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1/i1D2 |
Clé InChI |
RSQSQJNRHICNNH-CANFIAFDSA-N |
SMILES isomérique |
[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
SMILES canonique |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)




![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


